(9-Phenyl-9H-carbazol-1-yl)boronic acid
Overview
Description
(9-Phenyl-9H-carbazol-1-yl)boronic acid is an organic compound with the molecular formula C18H14BNO2 It is a boronic acid derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Phenyl-9H-carbazol-1-yl)boronic acid typically involves the reaction of 9-phenylcarbazole with boronic acid derivatives. One common method includes the use of triisopropyl borate and 2-bromo-9-phenyl-9H-carbazole as starting materials. The reaction is carried out under anhydrous conditions, often at low temperatures (around -78°C) to ensure the stability of the intermediates. The mixture is then gradually warmed to room temperature and treated with hydrochloric acid to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(9-Phenyl-9H-carbazol-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .
Scientific Research Applications
(9-Phenyl-9H-carbazol-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to create fluorescent probes for biological imaging, taking advantage of the carbazole moiety’s photophysical properties.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for molecules with anticancer or antimicrobial properties.
Mechanism of Action
The mechanism of action of (9-Phenyl-9H-carbazol-1-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. Additionally, the carbazole moiety can engage in π-π stacking interactions, which are important in the formation of organic electronic materials .
Comparison with Similar Compounds
Similar Compounds
(9-Phenyl-9H-carbazol-2-yl)boronic acid: Similar in structure but with the boronic acid group at the 2-position instead of the 1-position.
4-(9H-Carbazol-9-yl)phenylboronic acid: Another boronic acid derivative with the boronic acid group attached to a phenyl ring linked to the carbazole moiety.
Uniqueness
(9-Phenyl-9H-carbazol-1-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it a valuable compound for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
(9-phenylcarbazol-1-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BNO2/c21-19(22)16-11-6-10-15-14-9-4-5-12-17(14)20(18(15)16)13-7-2-1-3-8-13/h1-12,21-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRNTAKUNQTOEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC=C3N2C4=CC=CC=C4)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269185 | |
Record name | B-(9-Phenyl-9H-carbazol-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333002-41-7 | |
Record name | B-(9-Phenyl-9H-carbazol-1-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1333002-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(9-Phenyl-9H-carbazol-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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